Diazo Brilliant Green GNC

Description

Significance of Diazo Dyes in Industrial and Environmental Contexts

Diazo dyes are of immense industrial importance, accounting for over 60% of all known dye systems. iipseries.org Their widespread use is attributed to their low cost, high color intensity, and good colorfastness. ijrrjournal.comresearchgate.net These dyes are integral to various sectors, including the textile industry for dyeing fabrics, the paper industry, and in the manufacturing of printing inks. ontosight.aigspchem.com Some diazo dyes also find applications in biological staining and, in some regions with fewer restrictions, as coloring agents in cosmetics. ontosight.ai

However, the extensive use of diazo dyes has significant environmental consequences. A major concern is the discharge of untreated or partially treated effluents from dyeing industries into water bodies. ijrrjournal.comgsconlinepress.com These dyes are often resistant to biodegradation due to their complex chemical structures. ijrrjournal.com The presence of these dyes in aquatic ecosystems can reduce sunlight penetration, thereby inhibiting photosynthesis and affecting plant growth. ijrrjournal.com Furthermore, the degradation of diazo dyes can lead to the formation of aromatic amines, which are classified as potentially carcinogenic and pose a significant risk to human health and the environment. ijrrjournal.comresearchgate.netgsconlinepress.com The environmental and health risks associated with diazo dyes have prompted extensive research into effective wastewater treatment and degradation methods. ijrrjournal.comgsconlinepress.com

Historical Perspectives on Diazo Dye Chemistry and Application

The history of dyes can be broadly divided into the pre-aniline era, which relied on natural sources, and the post-aniline era, which began in 1856 with the synthesis of Mauveine by William Henry Perkin. unb.ca The discovery of the azo group's chromophoric properties in the mid-19th century was a pivotal moment in synthetic dye chemistry. mfa.org In 1858, Johann Peter Griess's work with nitrous acid and arylamines led to the creation of a yellow dye, sparking interest in what would become the most important process in the synthetic dye industry. britannica.com

The fundamental reaction involves the diazotization of an aromatic amine, which then couples with another aromatic compound, such as a phenol (B47542) or an arylamine, to form the azo dye. britannica.com The first commercially successful azo dye was Chrysoidine, synthesized in 1875 by coupling aniline (B41778) with m-phenylenediamine. britannica.com This was soon followed by the development of disazo dyes, which contain two azo groups. britannica.com The discovery of Congo red in 1884 was a significant milestone, as it was the first "direct dye" capable of dyeing cotton without a mordant. britannica.com Throughout the late 19th and 20th centuries, the field of diazo dye chemistry expanded rapidly, leading to the synthesis of a vast array of colors and dye types with varied applications. iipseries.org

Current Research Imperatives and Challenges for Diazo Brilliant Green GNC

Contemporary research on this compound and other diazo dyes is driven by several key imperatives and challenges. A primary focus is on developing efficient and environmentally benign methods for the degradation and removal of these dyes from industrial wastewater. ijrrjournal.comgsconlinepress.com The recalcitrant nature of many diazo dyes makes conventional wastewater treatment methods ineffective. ijrrjournal.com This has led to research into advanced oxidation processes, microbial degradation, and the use of novel adsorbents. nih.govijert.org

Another significant challenge lies in understanding the toxicological profiles of these dyes and their degradation byproducts. ijrrjournal.comgsconlinepress.com The potential for some diazo dyes to be mutagenic and carcinogenic necessitates robust analytical methods for their detection and quantification in environmental samples. nih.govjchemrev.com

Furthermore, there is ongoing research into the synthesis of new diazo dyes with improved properties, such as enhanced stability, better fixation to substrates, and reduced environmental impact. constructor.universityfraunhofer.de This includes the development of "green" synthesis methods that minimize the use of hazardous reagents and solvents. fraunhofer.dersc.orgorganic-chemistry.org For this compound specifically, research may focus on its unique properties and potential applications beyond traditional dyeing, such as in advanced materials or as a component in analytical sensors. opticsjournal.netresearching.cn The integration of nano-emitters with plasmonic structures, for instance, is an area where precise control over dye molecules is crucial. opticsjournal.netresearching.cn

Overview of Research Methodologies in Diazo Dye Studies

The study of diazo dyes employs a wide range of analytical and research methodologies.

Spectroscopic Techniques: UV-Visible spectroscopy is fundamental for characterizing the color properties of these dyes and for monitoring their degradation in treatment processes. ekb.eg Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure of newly synthesized dyes. ekb.eg

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful tool for the separation, identification, and quantification of diazo dyes and their degradation products in complex mixtures. nih.govlcms.cz

Degradation and Adsorption Studies: Research on the environmental fate of diazo dyes involves various experimental setups to study their degradation under different conditions (e.g., aerobic, anaerobic, photocatalytic). ijert.orgoup.com Adsorption studies investigate the efficiency of different materials in removing dyes from water, often involving the analysis of adsorption isotherms and kinetics. researchgate.netresearchgate.net

Computational Modeling: Molecular modeling and computational chemistry are used to predict the properties of diazo dyes, understand their interactions with other molecules, and gain insights into their reaction mechanisms. researchgate.net

Toxicological Assays: In vitro and in vivo assays are employed to assess the potential toxicity, mutagenicity, and carcinogenicity of diazo dyes and their byproducts. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | This compound | ontosight.ai |

| Synonyms | C.I. 28280 | chemnet.comchemnet.com |

| CAS Number | 5893-32-3 | chemnet.comchemnet.com |

| Molecular Formula | C₃₅H₂₆Cl₂N₆O₁₂S₃ | chemnet.comchemnet.com |

Table 2: General Properties and Applications of Diazo Dyes

| Category | Description | Source |

| Industrial Significance | Account for over 60% of all known dye systems; used in textiles, paper, and printing inks. | ontosight.aiiipseries.org |

| Environmental Impact | Can persist in the environment; degradation products (aromatic amines) may be carcinogenic. | ijrrjournal.comresearchgate.netgsconlinepress.com |

| Historical Development | First synthesized in the mid-19th century; rapid development led to a wide range of colors. | iipseries.orgunb.cabritannica.com |

| Current Research Focus | Wastewater treatment, toxicological assessment, and "green" synthesis methods. | ijrrjournal.comgsconlinepress.comnih.govfraunhofer.de |

Table 3: Common Research Methodologies for Diazo Dyes

| Methodology | Application | Source |

| UV-Visible Spectroscopy | Color characterization and degradation monitoring. | ekb.eg |

| HPLC-MS | Separation, identification, and quantification of dyes and byproducts. | nih.govlcms.cz |

| Adsorption Studies | Evaluating the efficiency of materials for dye removal from water. | researchgate.netresearchgate.net |

| Computational Modeling | Predicting properties and reaction mechanisms. | researchgate.net |

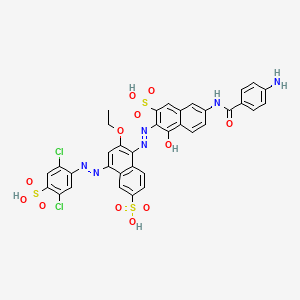

Structure

2D Structure

Properties

CAS No. |

5893-32-3 |

|---|---|

Molecular Formula |

C35H26Cl2N6O12S3 |

Molecular Weight |

889.7 g/mol |

IUPAC Name |

7-[(4-aminobenzoyl)amino]-3-[[4-[(2,5-dichloro-4-sulfophenyl)diazenyl]-2-ethoxy-6-sulfonaphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C35H26Cl2N6O12S3/c1-2-55-29-16-27(40-41-28-14-26(37)30(15-25(28)36)57(49,50)51)24-13-21(56(46,47)48)8-10-23(24)32(29)42-43-33-31(58(52,53)54)12-18-11-20(7-9-22(18)34(33)44)39-35(45)17-3-5-19(38)6-4-17/h3-16,44H,2,38H2,1H3,(H,39,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |

InChI Key |

FJESSIPNOBLNOQ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)N=NC4=C(C=C5C=C(C=CC5=C4O)NC(=O)C6=CC=C(C=C6)N)S(=O)(=O)O |

Canonical SMILES |

CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)N=NC4=C(C=C5C=C(C=CC5=C4O)NC(=O)C6=CC=C(C=C6)N)S(=O)(=O)O |

Other CAS No. |

5893-32-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diazo Compounds

Classical and Green Synthetic Routes for Diazo Compounds

The preparation of diazo compounds can be approached through various synthetic strategies, ranging from classical batch methods to modern, greener continuous-flow processes. The choice of method often depends on the stability of the diazo compound and the scale of the synthesis.

Diazo transfer reactions are a cornerstone in the synthesis of diazo compounds. This method involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound. The mechanism generally involves the attack of an enolate on the terminal nitrogen of the azide, followed by proton transfer and the elimination of a sulfonamide anion wikipedia.org.

Historically, tosyl azide was a common diazo transfer reagent. However, due to its potential explosiveness, safer alternatives have been developed, including imidazole-1-sulfonyl azide and p-acetanilidesulfonyl azide wikipedia.org. The reaction is often base-catalyzed to generate the required nucleophilic carbon species.

Transition-metal catalysts, particularly those involving rhodium and iron, play a significant role in the chemistry of diazo compounds, primarily in their subsequent reactions rather than the initial diazo transfer itself. rsc.orgrsc.org However, the choice of the catalytic system is crucial for controlling the reactivity and selectivity of the formed diazo compound in downstream applications like C-H insertion or cyclopropanation. rsc.orgmdpi.com For instance, metalloporphyrins, especially those with iron and cobalt, have proven to be efficient catalysts for reactions involving diazo compounds. mdpi.comnih.gov

Table 1: Common Reagents and Catalysts in Diazo Synthesis

| Reaction Type | Key Reagents | Common Catalysts | Purpose |

|---|---|---|---|

| Diazo Transfer | Tosyl azide, Mesyl azide, Imidazole-1-sulfonyl azide | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Et3N | Formation of the diazo group from an active methylene compound. rsc.orgucc.ie |

The inherent instability and potential hazards of many diazo compounds have driven the development of safer synthetic methodologies. nih.gov Continuous flow chemistry has emerged as a powerful tool in this regard, allowing for the "on-demand" generation and immediate use of these reactive species, thus minimizing the risks associated with their accumulation and storage. ucc.ienih.govacs.org

In a typical flow setup, reactants are pumped through a microreactor where the diazo compound is formed. This product stream can then be directly channeled into a second reactor for a subsequent reaction. acs.org This "telescoping" of reactions avoids the isolation of the potentially hazardous diazo intermediate. ucc.ie For example, the synthesis of diazo compounds via diazo transfer from sulfonyl azides has been efficiently performed in flow, with in-line purification to remove byproducts. ucc.ieacs.org This approach is particularly advantageous for industrial-scale applications, enhancing safety and process control. acs.org

Diazo compounds are classic 1,3-dipoles and readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form heterocyclic structures. wikipedia.orgnih.gov A significant advantage of many of these reactions is that they can proceed thermally, without the need for a metal catalyst, which aligns with the principles of green chemistry. rsc.org

For instance, the reaction of a diazo compound with an alkyne can yield a pyrazole (B372694) derivative upon heating. rsc.orgresearchgate.net In some cases, particularly with activated α-diazocarbonyl compounds, these reactions can be conducted under solvent-free conditions, leading to high yields of the product without extensive purification. rsc.orgresearchgate.net The ability to form new carbon-carbon and carbon-nitrogen bonds with high regioselectivity makes this a valuable method for constructing complex molecular architectures. researchgate.net

Derivatization Strategies for Functional Enhancement of Diazo Dyes

The functional properties of a dye like Diazo Brilliant Green GNC can be tailored through chemical derivatization. These strategies aim to modify the dye's structure to enhance characteristics such as solubility, binding affinity to substrates, or spectral properties.

Derivatization of azo dyes often involves reactions targeting the aromatic rings or existing functional groups within the molecule. For instance, the primary amine group present in many azo dyes can be a versatile handle for derivatization. researchgate.net It can be diazotized and coupled with other aromatic compounds to extend the chromophoric system, a process known as diazo coupling. slideshare.netnih.gov This can lead to shifts in the absorption maximum, altering the color of the dye.

Furthermore, sulfonyl groups, which are present in the structure of this compound, enhance water solubility and can be targeted for modification. ontosight.ai The introduction of new functional groups can also be achieved through reactions like C-H functionalization, although this is a more complex transformation for large dye molecules. rsc.org The goal of these derivatizations is often to improve the performance of the dye in specific applications, such as textile dyeing or as a biological stain. researchgate.netontosight.ai

Table 2: Examples of Derivatization Reactions for Azo Dyes

| Reaction | Reagents | Functional Group Targeted | Outcome |

|---|---|---|---|

| Azo Coupling | Diazonium salt, Activated aromatic compound | Aromatic ring | Extension of the conjugated system, color modification. nih.gov |

| Amide Formation | Acyl chloride, Anhydride | Primary/Secondary amine | Alteration of solubility and binding properties. researchgate.net |

Mechanistic Investigations of Diazo Group Formation and Reactivity

The formation of the diazo group in aromatic compounds, a process known as diazotization, is a well-studied reaction mechanism. It begins with the generation of the nitrosonium ion (NO⁺) from nitrous acid (HNO₂) in the presence of a strong acid. byjus.comlkouniv.ac.in

The primary aromatic amine then acts as a nucleophile, attacking the electrophilic nitrosonium ion. lkouniv.ac.inmasterorganicchemistry.com This is followed by a series of proton transfers and the elimination of a water molecule to form the final aryl diazonium ion (Ar-N₂⁺). byjus.commasterorganicchemistry.comyoutube.com The stability of this diazonium ion is significantly greater than its aliphatic counterparts due to the delocalization of the positive charge into the aromatic π-system. lkouniv.ac.in This stability allows it to be used as a versatile intermediate in a wide range of synthetic transformations.

The reactivity of diazo compounds is diverse. nih.gov They can act as precursors to carbenes through thermal or photolytic extrusion of nitrogen gas, which can then undergo reactions like cyclopropanation or insertion into C-H and O-H bonds. wikipedia.orgsioc-journal.cn As 1,3-dipoles, they participate in cycloaddition reactions. nih.gov The specific reaction pathway is often dictated by the substituents on the diazo carbon and the presence of catalysts. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Diazo Dyes

Vibrational Spectroscopy for Molecular Feature Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a dye molecule.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a dye molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For diazo dyes, FTIR spectra can confirm the presence of key structural features. For instance, the characteristic N=N stretching vibration of the azo group, while sometimes weak in symmetrical molecules, is a key indicator. Other important vibrational bands include those for aromatic C-H, C=C, and C-N bonds, as well as any sulfonate (SO₃⁻) or other substituent groups that may be present. In studies of various azo dyes, FTIR has been instrumental in confirming their synthesis and identifying their structural components. ekb.egresearchgate.net

Table 1: General FTIR Peak Assignments for Diazo Dyes

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 | O-H or N-H stretching | Hydroxyl, Amine |

| 3100-3000 | Aromatic C-H stretching | Aromatic Ring |

| 1620-1580 | N=N stretching | Azo Group |

| 1600-1450 | Aromatic C=C stretching | Aromatic Ring |

| 1350-1150 | C-N stretching | Aryl-Nitrogen |

Note: Specific peak positions can vary depending on the complete molecular structure.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It involves the inelastic scattering of monochromatic light, usually from a laser source. Raman is particularly sensitive to non-polar bonds, making it effective for studying the N=N bond in symmetrical azo dyes, which can be weak in FTIR spectra. It is also highly effective for analyzing dyes in aqueous solutions, as water is a weak Raman scatterer.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are fundamental for quantifying dyes and investigating their electronic properties.

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For diazo dyes, the extended conjugated system of aromatic rings and azo groups leads to strong absorption in the visible region, which is responsible for their color. food-info.net The wavelength of maximum absorbance (λmax) is a characteristic property of a dye and is directly related to its color. According to the Beer-Lambert Law, the absorbance is proportional to the concentration of the dye, making UV-Vis a primary method for quantification in solution. The electronic spectra of azo dyes can be influenced by the solvent polarity and the pH of the solution, which can cause shifts in the λmax. researchgate.net

While many azo dyes are not strongly fluorescent, some exhibit fluorescence, which can be a valuable analytical tool. Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This technique is highly sensitive and can be used for trace analysis. The fluorescence properties of a dye are highly dependent on its molecular structure and its environment. Studies on certain azo dyes have utilized fluorescence to investigate their interaction with other molecules and their microenvironment. ekb.eg

Mass Spectrometry-Based Techniques for Molecular Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS/MS), it is an essential tool for the separation, identification, and quantification of dyes in complex mixtures. lcms.cz In mass spectrometry, the dye molecule is ionized and then fragmented. The resulting mass-to-charge ratio of the parent ion and its fragments provides definitive structural information, allowing for the unambiguous identification of the dye. This technique is particularly important for regulatory monitoring of dyes in food and other products. lcms.czicrc.ac.ir

While "Diazo Brilliant Green GNC" remains an elusive entity in formal scientific databases, the analytical principles for its characterization are well-established within the broader class of diazo dyes. The combination of vibrational and electronic spectroscopy with mass spectrometry provides a comprehensive toolkit for elucidating the structure, quantifying the presence, and understanding the properties of these important synthetic colorants. Further research would be necessary to isolate and analyze this specific compound to generate the detailed spectroscopic data tables that are currently unavailable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a sample. In the context of diazo dyes like this compound, GC-MS is particularly crucial for analyzing the byproducts formed during degradation processes. ekb.egmdpi.comjabsonline.org The degradation of azo dyes can lead to the formation of various smaller organic molecules, some of which may be more toxic than the parent dye itself. nih.gov Therefore, identifying these degradation products is essential for assessing the environmental impact and the effectiveness of remediation treatments.

The process involves introducing a sample of the degraded dye solution into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As each separated component exits the column, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment. The resulting charged fragments are then sorted and detected based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum acts as a "chemical fingerprint" that can be compared against spectral libraries, such as the NIST library, for identification. nih.govfrontiersin.org

For this compound, a typical GC-MS analysis of its degradation products would likely reveal the cleavage of the characteristic azo bond (–N=N–). This reductive cleavage is a common initial step in the bacterial degradation of azo dyes, leading to the formation of aromatic amines. ekb.egjabsonline.org Depending on the degradation method (e.g., photocatalytic, microbial), further breakdown of the aromatic structures can occur.

Representative Research Findings:

In studies on similar azo dyes, GC-MS analysis has been instrumental in elucidating degradation pathways. For instance, the biodegradation of Reactive Red 120 was shown to produce several intermediate metabolites, confirming the breakdown of the parent dye molecule. jabsonline.org Similarly, the analysis of degraded Disp. Orange 2RL by Chlorella vulgaris showed the disappearance of the parent dye's peaks and the emergence of new peaks corresponding to smaller molecules, indicating effective biodegradation. ekb.eg For a complex molecule like this compound (C₂₇H₂₅N₅O₇S₂), degradation could yield a variety of substituted anilines and phenols.

Interactive Data Table: Representative GC-MS Data for Diazo Dye Degradation

Below is a representative table of potential degradation products of a complex diazo dye like this compound, which could be identified by GC-MS.

| Retention Time (min) | Identified Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 10.5 | Aniline (B41778) | 93.13 | 93, 66, 39 |

| 12.8 | Phenol (B47542) | 94.11 | 94, 66, 65 |

| 15.2 | Naphthalenesulfonate derivative | >208 | Varies with substitution |

| 18.7 | Benzamide | 121.14 | 121, 105, 77 |

Note: This table is illustrative and based on common degradation products of azo dyes. mdpi.comnih.gov The actual products for this compound would depend on the specific degradation conditions.

Surface and Morphological Characterization of Dye-Related Materials

Scanning Electron Microscopy (SEM) in Adsorbent and Dye Studies

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of materials at a micro- and nanoscale. In the study of this compound, SEM is primarily used to examine the materials employed for its removal from aqueous solutions, such as adsorbents. srce.hrnih.gov The technique provides high-resolution, three-dimensional-like images by scanning the surface of a specimen with a focused beam of electrons. The interaction of these electrons with the atoms of the sample produces various signals that contain information about the surface's texture, composition, and other properties.

When studying an adsorbent material before and after the adsorption of this compound, SEM images can reveal significant changes. Before adsorption, the surface of an effective adsorbent, like activated carbon or a biocomposite, often appears porous and uneven, with a high surface area available for dye molecules to attach. srce.hrrsc.org After adsorption, SEM images typically show that these pores and surfaces are covered or filled in, providing direct visual evidence of the dye's capture. srce.hr For example, studies on the removal of Brilliant Green dye using activated chickpea husk showed a clear difference in the surface morphology before and after adsorption. srce.hr Similarly, SEM analysis of a Ru-MOF@CS/FGA composite sponge used for Brilliant Green removal helped to establish its surface morphology. nih.gov

Interactive Data Table: Representative SEM Analysis Findings for Dye Adsorbents

| Adsorbent State | Observation | Implication |

| Before Adsorption | Porous, rough, and irregular surface with visible cavities. | High surface area available for dye adsorption. |

| After Adsorption | Smoother surface with pores and cavities filled. | Successful adsorption of dye molecules onto the adsorbent surface. |

Note: This table represents typical findings from SEM analysis of an adsorbent used for dye removal. srce.hrrsc.org

Brunauer-Emmett-Teller (BET) Surface Area Analysis of Adsorbents

The Brunauer-Emmett-Teller (BET) theory is a fundamental analytical method for determining the specific surface area of a material. This technique is indispensable when evaluating the efficiency of adsorbent materials intended for the removal of dyes like this compound. srce.hr The principle of BET analysis involves the physical adsorption of a gas (typically nitrogen) onto the surface of the solid material at cryogenic temperatures (usually that of liquid nitrogen). By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated. From this isotherm, the specific surface area (in m²/g) can be calculated.

A high specific surface area is a desirable characteristic for an adsorbent, as it generally correlates with a higher capacity for dye removal. The BET analysis provides quantitative data on the surface area, pore volume, and pore size distribution of the adsorbent material. nih.govmdpi.com This information is critical for understanding the adsorption mechanism and for comparing the performance of different adsorbents. For instance, a study on a bio-adsorbent for Brilliant Green dye removal confirmed a high surface area of 826.85 m²/g, which decreased to 475.62 m²/g after adsorption, indicating that the dye molecules had occupied the available surface sites. nih.gov

Interactive Data Table: Representative BET Surface Area Analysis of a Dye Adsorbent

| Parameter | Value Before Adsorption | Value After Adsorption |

| BET Surface Area (m²/g) | 826.85 | 475.62 |

| Total Pore Volume (cm³/g) | 1.28 | 0.74 |

| Average Pore Radius (nm) | 1.57 | N/A |

Note: The data in this table is based on published values for a high-efficiency adsorbent for Brilliant Green dye and is representative of what would be expected in a study involving this compound. nih.govmdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Characterization

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, XRD can provide insights into its solid-state properties, such as its degree of crystallinity. rsc.orgavestia.com The technique works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. When X-rays interact with a crystalline material, they are scattered by the electron clouds of the atoms. In a crystalline solid, where atoms are arranged in an ordered, repeating pattern (a crystal lattice), the scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of sharp peaks. The positions and intensities of these peaks are unique to the crystal structure of the material.

For a dye powder like this compound, an XRD pattern can reveal whether the solid is crystalline, amorphous, or semi-crystalline. A highly crystalline material will produce a pattern with sharp, well-defined peaks, while an amorphous material will result in a broad halo with no distinct peaks. rsc.org This information is important for understanding the dye's physical properties, such as solubility and stability. XRD is also used to characterize the crystalline nature of adsorbents or catalysts used in dye degradation studies. rsc.orgnih.gov For example, XRD analysis has been used to study mixtures of azo dyes, revealing information about intermolecular distances. tandfonline.comtandfonline.com

Interactive Data Table: Representative XRD Peak Analysis for a Semi-Crystalline Diazo Dye

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Crystalline Phase/Interpretation |

| 12.5 | 7.08 | 40 | Possible ordered molecular packing |

| 20.4 | 4.35 | 100 | Primary diffraction peak |

| 25.8 | 3.45 | 75 | Indication of crystalline regions |

| Broad Hump (15-30) | N/A | N/A | Presence of amorphous content |

Note: This table is a representative example of XRD data for a semi-crystalline organic dye powder. The specific peaks for this compound would need to be determined experimentally. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis) for Dye Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful for assessing its thermal stability. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. A TGA curve plots mass loss against temperature. This analysis can identify the temperatures at which the dye decomposes and can quantify the amount of residual mass. For an organic dye like this compound, the TGA curve would typically show one or more distinct steps of mass loss, corresponding to the breakdown of different parts of the molecule. nih.govmdpi.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are both subjected to the same temperature program. The DTA curve shows peaks corresponding to exothermic or endothermic events, such as melting, crystallization, or decomposition.

Together, these techniques provide a comprehensive profile of the thermal behavior of this compound. This information is crucial for understanding its stability during storage, processing, and application, as well as its persistence in the environment. For instance, TGA has been used to evaluate the thermal stability of poly(divinylbenzene) used as an adsorbent for Brilliant Green dye. rsc.org Studies on other azo dyes have used TGA to assess their thermal degradation patterns. rsc.org

Interactive Data Table: Representative TGA/DTA Data for a Diazo Dye

| Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak | Interpretation |

| 30-150 | ~5% | Endothermic | Loss of adsorbed water/moisture. |

| 200-350 | ~40% | Exothermic | Onset of major thermal decomposition (e.g., cleavage of azo bond and side chains). |

| 350-600 | ~35% | Exothermic | Decomposition of aromatic backbone. |

| >600 | ~20% (Residual Mass) | - | Formation of stable char residue. |

Note: This table provides a representative thermal decomposition profile for a typical organic azo dye. mdpi.comrsc.org The exact temperatures and mass loss percentages for this compound would require experimental analysis.

Interactions and Applications in Advanced Materials and Industrial Systems

Application of Diazo Brilliant Green GNC in Textile Dyeing Processes

Azo dyes are fundamental to the textile industry, accounting for over 60% of all dyes used. nih.gov Their popularity stems from their ease of synthesis, cost-effectiveness, and the wide spectrum of colors they can produce, from yellow and orange to red, brown, and blue. ekb.eg Green shades are typically achieved through specific structural modifications or by using mixtures of blue and yellow dyes.

The interaction between a dye and a textile fiber, known as substantivity or affinity, is crucial for successful dyeing. For anionic dyes, such as acid and direct azo dyes, this interaction is governed by several forces. The affinity of these dyes for fibers depends on the chemical structure of both the dye and the polymer. mdpi.com

For cellulosic fibers like cotton, which carry a slight negative charge in water, direct azo dyes are used. These dyes are typically long and linear, allowing them to align with the cellulose (B213188) polymer chains. The primary binding forces are hydrogen bonds and van der Waals interactions, which collectively provide the necessary affinity for the dye to remain fixed within the fiber structure. mdpi.com The efficiency of dyeing is influenced by factors such as temperature, pH, and the presence of electrolytes, which help to promote dye aggregation and exhaustion onto the fabric.

The durability of a dyeing is assessed by its fastness properties, which measure its resistance to various external factors encountered during use. These properties are rated on a standardized scale, typically from 1 (very poor) to 5 (excellent). Key fastness tests include:

Wash Fastness: This measures the dye's resistance to fading and bleeding during washing. Heterocyclic azo dyes generally exhibit very good to excellent wash fastness. mdpi.com The presence of multiple azo groups can enhance stability, making polyazo dyes less prone to degradation than monoazo dyes. mdpi.com

Light Fastness: This indicates the dye's ability to resist fading upon exposure to light. The photostability of an azo dye is highly dependent on its chemical structure. ajol.info Substituents on the aromatic rings can significantly influence light fastness, with some structures showing moderate to good resistance. mdpi.com

Rubbing (Crocking) Fastness: This assesses the transfer of color from the fabric surface to another surface by rubbing. Azo dyes typically show very good to excellent rubbing fastness, especially in dry conditions. mdpi.comresearchgate.net

The fastness properties of azo dyes are influenced by the dye's structure, its interaction with the fiber, and the dyeing method used. ajol.inforesearchgate.net

| Azo Dye Type | Fiber | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry, Scale 1-5) | Rubbing Fastness (Wet, Scale 1-5) |

|---|---|---|---|---|---|

| Heterocyclic Azo Dyes | Cotton/Wool/Silk | 4-6 (Moderate to Good) | 4-5 (Very Good to Excellent) | 4-5 (Very Good to Excellent) | 4 (Good) |

| Azo-Anthraquinone Reactive Dyes | Cotton | 5-6 (Good) | 4-5 (Very Good to Excellent) | 4-5 (Very Good to Excellent) | 3-4 (Moderate to Good) |

| Monoazo Dyes (Substituted) | Cotton | 4-5 (Moderate to Good) | 3-4 (Moderate to Good) | 4 (Good) | 3 (Moderate) |

| Monoazo Dyes (Substituted) | Nylon 6,6 | 4-5 (Moderate to Good) | 2-4 (Poor to Good) | 4 (Good) | 3 (Moderate) |

Note: The data presented is representative of typical performance for the class of dyes mentioned and is compiled from various literature sources. mdpi.comajol.inforesearchgate.netbohrium.com

Functionalization and Integration with Carbon Nanostructures (e.g., CNTs, Graphene)

The integration of azo dyes with carbon nanostructures like carbon nanotubes (CNTs) and graphene creates hybrid materials with synergistic properties, combining the unique electronic and mechanical characteristics of the nanomaterials with the optical and chemical functionalities of the dyes. nih.gov Functionalization can be achieved through non-covalent interactions (e.g., π–π stacking) or covalent bonding.

A powerful method for covalent functionalization involves diazonium chemistry. semanticscholar.orgresearchgate.net In this process, an aromatic amine group on the dye molecule is converted into a diazonium salt. This reactive species can then readily form a covalent bond with the surface of CNTs or graphene. researchgate.net This direct chemical linkage provides robust and stable hybrid materials. mdpi.com

These functionalized nanostructures have potential applications in:

Optoelectronics: The conjugation of CNTs with photo-switchable azobenzene (B91143) units has led to the development of photo-controlled transistors and color detectors. nih.gov

Energy Storage: Hybrid materials combining CNTs and azobenzenes have been explored for solar energy storage due to their high stability and turnover rates. nih.gov

Environmental Remediation: Functionalized CNTs can act as highly effective adsorbents for removing other dye pollutants from water. researchgate.net Graphene-modified electrodes have also shown enhanced efficiency in the electrochemical degradation of azo dyes. nih.gov

Interactions with Metal-Organic Frameworks (MOFs) and Their Composites for Environmental Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. jchemrev.com Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities make them highly promising for environmental applications, particularly the removal of dyes from wastewater. mdpi.comrsc.orgmdpi.com

The interaction between azo dyes and MOFs is primarily for water remediation and occurs through two main mechanisms:

Adsorption: MOFs can act as superior adsorbents for azo dyes. cncb.ac.cn The removal efficiency depends on factors like the MOF's pore size, surface area, and the specific chemical interactions (e.g., electrostatic, hydrogen bonding) between the dye molecule and the MOF's framework. researchgate.net Stable MOFs such as ZIF-8, MIL-100, and UiO-66 have demonstrated excellent adsorption capacities for various dyes. mdpi.com

Photocatalytic Degradation: Many MOFs exhibit semiconductor properties and can function as photocatalysts. mdpi.com When illuminated with light, they generate electron-hole pairs that produce highly reactive oxygen species, which can break down complex azo dye molecules into simpler, less harmful compounds. acs.org To enhance their stability and photocatalytic activity, MOFs are often integrated into composites with materials like metal oxides (e.g., ZnO) or graphene oxide. acs.orgresearchgate.net

| MOF / MOF Composite | Target Azo Dye | Removal Mechanism | Key Finding |

|---|---|---|---|

| ZIF-8 | Methyl Orange | Adsorption | High adsorption capacity due to large surface area and porous structure. mdpi.com |

| MIL-100(Fe) | Methyl Orange / Methylene (B1212753) Blue | Adsorption | Can simultaneously adsorb anionic and cationic dyes. mdpi.com |

| Fe₃O₄/MIL-88A | Bromophenol Blue | Adsorption | Magnetic composite allows for easy separation and reuse; high adsorption capacity. jchemrev.com |

| ZnO@MOF Composite | Methylene Blue | Photocatalytic Degradation | Composite shows enhanced degradation efficiency (97.5%) under sunlight compared to the pristine MOF. acs.org |

| NH₂-UiO-66 | Rhodamine B | Photocatalytic Degradation | Effective degradation of basic dyes due to its stability and photocatalytic properties. mdpi.com |

Potential in Sensing Technologies and Optoelectronic Materials (General Diazo Dye Relevance)

The chemistry of the azo group is central to its application in advanced technologies beyond coloration. The defining feature is the reversible trans-cis isomerization of the –N=N– double bond upon exposure to light of specific wavelengths. researchgate.net This photo-responsive behavior makes azobenzene derivatives ideal candidates for molecular switches. nih.gov

This property is harnessed in several high-tech fields:

Sensing Technologies: Azo dyes can be designed as chromogenic chemosensors. nanobioletters.com When an azo compound binds to a specific metal ion or anion, its electronic structure is altered, leading to a visible color change. nanobioletters.com This allows for the simple, naked-eye detection of various analytes in environmental and biological samples.

Optoelectronic Materials: The ability to switch between two distinct states makes azo compounds valuable for optical data storage, dynamic holography, and molecular logic gates. researchgate.net The change in molecular geometry and dipole moment between the trans and cis isomers can be used to control material properties at the nanoscale. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): Azo dyes have been investigated for use in DSSCs, where the dye acts as a photosensitizer, absorbing light and injecting electrons into a semiconductor like TiO₂. figshare.com The efficiency of these devices is highly dependent on the dye's anchoring group, which binds it to the semiconductor surface. figshare.com

Role in Wastewater Treatment Facilities and Industrial Effluent Management

The widespread use of azo dyes in industries like textiles and paper manufacturing results in large volumes of colored wastewater. These dyes are often resistant to degradation under natural conditions due to their complex aromatic structures and can be toxic or carcinogenic. Therefore, effective treatment of these effluents is an environmental necessity.

The primary goal of treatment is to break the chromophoric azo bond (–N=N–), which is responsible for the color. A variety of physical, chemical, and biological methods are employed:

Chemical Processes: Advanced Oxidation Processes (AOPs), such as ozonation, the Fenton process, and photocatalysis, are highly effective at degrading azo dyes. mdpi.combohrium.com These methods generate powerful hydroxyl radicals that can mineralize the dyes into CO₂, water, and inorganic salts. Electrochemical methods, like the electro-peroxone process, have also shown high efficiency in decolorization and TOC (Total Organic Carbon) removal. bohrium.com

Physical Processes: Adsorption using materials like activated carbon, zeolites, and more recently, MOFs, is a common method for removing dyes from water. mdpi.comaustinpublishinggroup.com Membrane filtration can also be used to separate dye molecules from the effluent. austinpublishinggroup.com

Biological Treatment: While conventional biological systems are often ineffective, specialized anaerobic-aerobic processes can be used. austinpublishinggroup.com Under anaerobic conditions, bacteria can cleave the azo bond, leading to decolorization. The resulting aromatic amines, which can be toxic, are then degraded under subsequent aerobic conditions. austinpublishinggroup.com

The choice of treatment technology depends on the dye concentration, effluent composition, and economic feasibility, with combined processes often providing the most effective solution. mdpi.com

Computational Chemistry and Theoretical Modeling Studies of Diazo Dyes

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of diazo dye molecules. These calculations provide detailed information about electron distribution, molecular geometry, and the energies of molecular orbitals, which collectively determine the dye's color, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for determining the ground-state properties of complex dye molecules by calculating the electron density. DFT is used to optimize the molecular geometry, providing the most stable three-dimensional arrangement of atoms. From these calculations, various electronic properties such as dipole moment, ionization potential, and electron affinity can be derived. acs.org These parameters help in understanding the dye's interaction with its environment, such as solvents or adsorbent surfaces. researchgate.net

DFT calculations provide a detailed map of the electron distribution, identifying electron-rich and electron-deficient regions within the molecule. This information is critical for predicting how the dye will interact with other chemical species, such as radicals or catalysts involved in degradation processes. acs.org

Table 1: Representative Ground State Properties of Azo Dyes Calculated by DFT Note: This table presents typical data for azo dyes to illustrate the outputs of DFT calculations, as specific values for Diazo Brilliant Green GNC are not readily available in the provided search context.

| Calculated Property | Typical Value Range | Significance |

|---|---|---|

| Total Energy (Hartree) | -1500 to -2500 | Indicates the stability of the molecule. |

| Dipole Moment (Debye) | 2.0 to 10.0 | Reflects the polarity of the molecule and influences solubility and intermolecular interactions. |

| Ionization Potential (eV) | 6.0 to 8.0 | Energy required to remove an electron; relates to the molecule's susceptibility to oxidation. |

| Electron Affinity (eV) | 1.5 to 3.0 | Energy released upon gaining an electron; relates to the molecule's susceptibility to reduction. |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and reactivity. researchgate.net

In diazo dyes, the HOMO-LUMO gap dictates the energy required to excite an electron from the ground state to the first excited state, which is directly related to the color of the dye. researchgate.net A smaller gap corresponds to absorption of longer wavelength light (towards the red end of the spectrum). Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule involved in electronic transitions. researchgate.net This information is vital for predicting the sites most susceptible to electrophilic or nucleophilic attack, thereby providing insight into the dye's reactivity and potential degradation pathways. researchgate.net

Table 2: Frontier Molecular Orbital Energies for Representative Azo Dyes Note: This table illustrates typical HOMO-LUMO data for azo dyes. The specific values for this compound may vary.

| Azo Dye Example | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Metanil Yellow | -6.21 | -3.15 | 3.06 |

| Orange II | -6.54 | -2.98 | 3.56 |

| Disperse Red 1 | -5.89 | -2.45 | 3.44 |

| Azobenzene (B91143) | -6.77 | -2.01 | 4.76 |

Molecular Dynamics Simulations for Adsorption and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For diazo dyes, MD simulations are particularly useful for investigating their adsorption onto various materials, such as activated carbon or clays, which are commonly used in wastewater treatment. nih.govnih.gov These simulations provide a dynamic, atomistic-level view of how dye molecules interact with adsorbent surfaces. rsc.org

By simulating the system, researchers can analyze the trajectory of dye molecules as they approach and bind to the surface. Key parameters obtained from MD simulations include interaction energies, binding conformations, and the role of solvent molecules in the adsorption process. The simulations can elucidate the nature of the forces driving adsorption, such as electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov This understanding is crucial for designing more efficient and selective adsorbent materials for dye removal. researchgate.net

Reaction Mechanism Elucidation via Computational Pathway Analysis

Understanding the degradation mechanism of diazo dyes is essential for developing effective remediation strategies. Computational pathway analysis, often using DFT, allows researchers to map out the step-by-step chemical transformations that a dye molecule undergoes during degradation. nih.gov

Predictive Modeling for Environmental Behavior and Remediation Efficiency

Predictive models are developed to forecast the environmental fate of diazo dyes and the efficiency of their removal. These models can be based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a dye with its properties, such as toxicity or biodegradability. tandfonline.com

For remediation, predictive models can describe the sorption and desorption behavior of dyes on adsorbents. nih.govresearchgate.net For example, kinetic models can predict how quickly a dye is adsorbed, while isotherm models can predict the maximum amount of dye that an adsorbent can hold. nih.gov These models are invaluable for designing and scaling up water treatment systems. By inputting parameters like initial dye concentration, pH, and temperature, engineers can use these models to predict the performance of a remediation process without extensive and costly experimentation. researchgate.net

Statistical Modeling and Chemometrics in Process Optimization

Statistical modeling and chemometrics are employed to optimize the complex processes involved in dye synthesis, application, and removal. researchgate.net Techniques like Response Surface Methodology (RSM) are used to study the relationships between several process variables and one or more response variables. mdpi.comnih.gov

For instance, in the context of dye degradation, RSM can be used to optimize factors such as catalyst loading, pH, light intensity, and initial dye concentration to achieve the maximum removal efficiency. mdpi.comresearchgate.net The method involves designing a set of experiments to systematically vary these factors. The results are then fitted to a mathematical model, often a quadratic equation, which can be used to predict the system's behavior and find the optimal operating conditions. researchgate.nettandfonline.com This statistical approach is highly efficient, allowing for the optimization of a process with a minimal number of experiments, saving time and resources. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of Novel Sustainable Synthesis Routes for Diazo Brilliant Green GNC and Analogs

The conventional synthesis of azo dyes typically involves diazotization and coupling reactions, which often occur at low temperatures and can involve harsh acidic conditions. biointerfaceresearch.comnih.gov Future research is aimed at developing greener and more sustainable synthesis pathways.

Key areas of development include:

One-Pot Methods: Simplifying synthesis by performing diazotization and coupling in a single step at room temperature, which reduces energy consumption and process time. biointerfaceresearch.com

Reusable Catalysts: The use of reusable and efficient catalysts, such as nano BF3.SiO2, can promote solvent-free reactions, leading to higher yields and a reduction in waste. biointerfaceresearch.com Other research has demonstrated the use of zinc-based heterogeneous catalysts for the eco-friendly synthesis of related compounds in water. rsc.org

Alternative Reaction Media: Moving away from traditional organic solvents towards more environmentally friendly options like water is a key goal. rsc.org

Green Chemistry Principles: The application of green chemistry principles, such as using alternative sources of the nitrosonium ion like different nitrates, can result in syntheses with very good yields and fewer byproducts compared to traditional methods. conicet.gov.ar

These novel routes aim to improve the eco-friendliness of dye production by increasing efficiency and reducing the generation of hazardous waste. rsc.org

Integration of Advanced Characterization Techniques for In-Situ Monitoring of Dye Processes

To optimize the synthesis and degradation of dyes like this compound, real-time, in-situ monitoring of the chemical processes is essential. While current characterization focuses on the final product using techniques like FT-IR, UV-Vis, and NMR spectroscopy nih.govarcjournals.org, the future lies in adapting these methods for live process monitoring.

Advanced techniques and their potential applications include:

Spectroscopic Methods: Techniques such as UV-Vis spectroscopy can be employed to continuously monitor the concentration of reactants and products, allowing for precise control over the reaction conditions and endpoint determination. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are being used to predict the electronic and absorption properties of dyes. rsc.org Integrating these theoretical studies with real-time experimental data can lead to a deeper understanding of reaction mechanisms and the development of more efficient processes. nih.gov

Chromatographic Techniques: Methods like Gas Chromatography-Mass Spectrometry (GC-MS) can help in identifying intermediates and byproducts, providing a complete picture of the reaction pathway. rsc.org

Engineering of Highly Efficient and Regenerable Remediation Technologies

The removal of azo dyes from industrial wastewater is a significant environmental challenge due to their persistence and potential toxicity. mdpi.com Future research is focused on developing remediation technologies that are not only highly efficient but also cost-effective and regenerable. nih.gov

A variety of methods are under investigation, each with its own advantages and challenges. mdpi.com These can be broadly categorized as physical, chemical, and biological treatments. nih.govmdpi.com

| Remediation Technology | Description | Key Research Findings & Future Directions |

| Adsorption | Uses porous materials (adsorbents) to bind dye molecules from water. Materials include activated carbon, zeolites, and novel polymers. frontiersin.orgencyclopedia.pub | Development of low-cost adsorbents from agricultural and industrial waste. frontiersin.org Engineering of magnetic polymers that can be easily separated and regenerated for multiple cycles with minimal loss of efficiency. nih.gov |

| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive radicals (e.g., hydroxyl radicals) to break down dye molecules. Includes Fenton, photo-Fenton, ozonation, and photocatalysis. mdpi.commdpi.com | Research into supercritical water oxidation (SCWO) shows promise for complete mineralization of dyes into water and carbon dioxide. mdpi.com Potassium ferrate (K2FeO4) has been shown to remove nearly 100% of certain azo dyes through a combined oxidation and coagulation process. researchgate.netmdpi.com |

| Membrane Filtration | Uses semi-permeable membranes (nanofiltration, ultrafiltration, reverse osmosis) to physically separate dye molecules from water. mdpi.commdpi.com | Development of novel membranes with improved thermal and chemical resistance suitable for high-temperature wastewater. mdpi.com Research on integrating membrane filtration with other processes, like photocatalysis, to achieve complete decolorization and organic content reduction. mdpi.com |

| Biological Treatment | Utilizes microorganisms (bacteria, fungi, algae) or plants to biodegrade azo dyes. nih.govaalto.fi | Focus on identifying microbial consortia effective at breaking the resilient azo bond, often through a combination of anaerobic and aerobic stages. frontiersin.orgaalto.fi Genetic engineering of microbes to enhance their dye degradation capabilities. nih.gov |

A significant challenge is that some methods merely transfer the pollutant from one phase to another, such as in adsorption, creating a secondary waste problem. frontiersin.org Therefore, the focus is increasingly on destructive technologies or on ensuring that adsorbents can be effectively regenerated and reused. nih.gov

Exploration of Emerging Material Science Applications for Diazo Dyes

While the primary application of azo dyes is in the textile industry, their unique chemical and photophysical properties make them attractive candidates for a range of high-tech applications. bohrium.com A paradigm shift is being observed in the use of azo dyes, moving from traditional roles to advanced biomedical and material sciences. researchgate.netresearcher.life

Emerging applications include:

Electronics and Optics: The conjugated π-system in azo dyes gives them interesting optical properties, making them suitable for use in liquid crystal displays, optical data storage, and lasers. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): Azo dyes are being investigated as sensitizers in DSSCs, where they absorb light and inject electrons to generate electricity. rsc.org Research focuses on designing novel azo structures to improve electron injection efficiency and light-harvesting capabilities. rsc.org

Biomedical Field: Azo compounds are being explored for applications in drug delivery, medical imaging, and as photodynamic therapy agents. researchgate.netresearcher.life Their ability to be switched between cis and trans isomers with light makes them interesting for photoswitchable drugs.

Indicators and Sensors: The color of many azo dyes is sensitive to changes in pH and the presence of metal ions, making them useful as chemical indicators and sensors. jchemrev.com

This expansion into material science opens up new, high-value markets for diazo dyes and drives research into tailoring their molecular structures for specific functionalities.

Comprehensive Life Cycle Assessment and Strategies for Environmental Impact Mitigation

To fully understand and minimize the environmental footprint of this compound, a comprehensive Life Cycle Assessment (LCA) is necessary. An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal. rsc.org

An LCA for a diazo dye would involve:

Goal and Scope Definition: Defining the system boundaries, whether cradle-to-gate (from raw materials to the finished dye) or cradle-to-grave (including application and wastewater treatment).

Life Cycle Inventory (LCI): Quantifying all inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil; waste) at each stage.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts, such as global warming potential, aquatic toxicity, and human health effects. Azo dyes and their breakdown products, aromatic amines, are of particular concern due to their potential carcinogenicity and toxicity. gsconlinepress.comijrrjournal.comijrar.org

Interpretation: Identifying the major environmental hotspots in the dye's life cycle and proposing strategies for mitigation.

Mitigation strategies derived from an LCA could include adopting the sustainable synthesis routes discussed in section 7.1, implementing the efficient remediation technologies from section 7.3, or finding alternative, less hazardous raw materials. rsc.org

Multi-disciplinary Approaches for Complex Dye Systems and Wastewater Treatment

Wastewater from textile industries is a complex mixture containing various dyes, salts, and auxiliary chemicals, making treatment with a single technology often inefficient. frontiersin.org Consequently, a significant research trend is the development of integrated, multi-disciplinary approaches that combine the strengths of different treatment methods. aalto.fi

Integrated treatment systems can offer synergistic effects, leading to more complete and cost-effective remediation. nih.gov

Examples of Multi-disciplinary Approaches:

Sequential Anaerobic-Aerobic Biological Treatment: This approach uses an initial anaerobic stage to break the azo bond, which is responsible for the dye's color, followed by an aerobic stage to degrade the resulting aromatic amines. frontiersin.orgaalto.fi

Combined Photocatalysis and Membrane Filtration: An integrated system can use photocatalytic oxidation to break down the dye molecules, with a subsequent membrane filtration step to remove any remaining organic content and the photocatalyst particles. mdpi.com

Adsorption-Biological Treatment: Using adsorption as a pre-treatment step to remove the bulk of the dye can reduce the toxicity of the wastewater, making it more amenable to subsequent biological treatment. researchgate.net

Electrocoagulation-Microflotation: This combination has been shown to be an effective and economic method for reducing the concentration of dissolved pollutants like dyes. researchgate.net

These multi-disciplinary strategies are essential for tackling the complexities of real-world industrial effluents and moving towards a more sustainable model for dye use and wastewater management. aalto.fifrontiersin.org

Q & A

Q. What are the best practices for ensuring reproducibility in this compound studies?

- Answer :

- Documentation : Report catalyst synthesis protocols (e.g., Fe-nanocomposite calcination temperature).

- Quality Control : Include reference materials (e.g., certified dye standards) and inter-laboratory comparisons.

- Data Transparency : Share raw kinetic datasets and computational codes for model validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.